N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
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Overview
Description
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a compound with an intriguing structure. Let’s break it down:
Preparation Methods
The synthesis of this compound involves hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. Dimethyl formamide serves as the solvent, yielding N’- (1,3-benzothiazol-2-yl)-arylamides C1-18 in high yields .
Chemical Reactions Analysis
Reactions: N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide may undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve oxidizing agents like KMnO4 or PCC.
Major Products: The products formed from these reactions could include derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Industry: Synthesis of novel materials or catalysts.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other benzothiazole derivatives.
Similar Compounds: Explore related compounds, such as N-[(2Z)-4,6-dichloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide and N-(3-(3,3-dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide.
Properties
Molecular Formula |
C18H15N3O3S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H15N3O3S2/c1-24-11-6-7-13-15(10-11)25-18(19-13)20-16(22)8-9-21-17(23)12-4-2-3-5-14(12)26-21/h2-7,10H,8-9H2,1H3,(H,19,20,22) |
InChI Key |
HIJURJFQMUHQFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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